molecular formula C15H17N3O2 B2858381 N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 851095-86-8

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2858381
CAS No.: 851095-86-8
M. Wt: 271.32
InChI Key: RFLITXSLRUULQU-UHFFFAOYSA-N
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Description

“N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)propionamide” is a complex organic compound. It contains a tetrahydronaphthalen-2-yl group, an oxadiazol-2-yl group, and a propionamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydronaphthalene ring, an oxadiazole ring, and a propionamide group . The exact structure would depend on the specific positions of these groups within the molecule.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the oxadiazole and amide groups, both of which are polar and could participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole and amide groups could confer polarity to the molecule, affecting its solubility, boiling point, and other properties .

Scientific Research Applications

Anticancer Activity

Research on derivatives of tetrahydronaphthalene linked with 1,3,4-oxadiazole groups has highlighted their potential in anticancer applications. For instance, studies have synthesized oxadiazole derivatives with evaluations indicating significant activity against cancer cell lines. Notably, certain compounds within this class have demonstrated pronounced activity on breast cancer cell lines, suggesting a promising avenue for the development of new anticancer agents (Salahuddin et al., 2014).

Analgesic Activity

The synthesis of compounds starting from tetrahydronaphthalen-2-yl derivatives has been reported, with some showing promising analgesic activity. This research implies the potential of these compounds in pain management, offering a foundation for developing new analgesic drugs (Guelhan Turan‐Zitouni et al., 1999).

Antineoplastic and Antimonoamineoxidase Properties

Further investigations into the structural variants of tetrahydronaphthalen-2-yl derivatives have explored their antineoplastic and antimonoamineoxidase activities. These studies have synthesized new benzo[H]quinazoline derivatives, examining their potential in cancer treatment and enzyme inhibition, which could be beneficial in treating various neurological conditions (A. Markosyan et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Properties

IUPAC Name

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-2-13(19)16-15-18-17-14(20-15)12-8-7-10-5-3-4-6-11(10)9-12/h7-9H,2-6H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLITXSLRUULQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(O1)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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